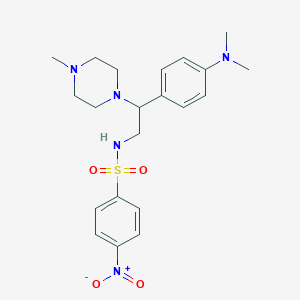

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

CAS No.: 897620-29-0

Cat. No.: VC5129707

Molecular Formula: C21H29N5O4S

Molecular Weight: 447.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897620-29-0 |

|---|---|

| Molecular Formula | C21H29N5O4S |

| Molecular Weight | 447.55 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C21H29N5O4S/c1-23(2)18-6-4-17(5-7-18)21(25-14-12-24(3)13-15-25)16-22-31(29,30)20-10-8-19(9-11-20)26(27)28/h4-11,21-22H,12-16H2,1-3H3 |

| Standard InChI Key | PUJRYMNZERRTED-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |

Introduction

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound featuring a sulfonamide group, which is a key functional group in many pharmaceuticals due to its ability to interact with biological molecules. This compound combines a dimethylamino group, a piperazine ring, and a nitrobenzenesulfonamide moiety, suggesting diverse pharmacological applications.

Synthesis

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide would likely involve multiple steps, similar to other sulfonamide derivatives:

-

Formation of the Intermediate: The initial step might involve the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.

-

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

-

Sulfonation: The final step involves the reaction of the amine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Biological Activity

-

Enzyme Inhibition: Sulfonamides can inhibit specific enzymes involved in metabolic pathways.

-

Receptor Modulation: They can bind to certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar compounds, such as N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzene-1-sulfonamide, have been studied for their biological activities and synthesis methods. These compounds feature a sulfonamide group and exhibit diverse pharmacological applications due to their ability to interact with biological molecules.

Data Table for Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzene-1-sulfonamide | C22H30N4O3 | 426.6 | 946244-65-1 |

| N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide | C23H30N6O4 | 454.5 | 900006-28-2 |

| N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide | C22H31N5O3 | 413.5 | 899729-75-0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume